3,4-Dichlorophenyl isocyanate

Process Chemistry Isocyanate Synthesis Reaction Yield

3,4-Dichlorophenyl isocyanate is the exclusive reactive intermediate for diuron, linuron, and monuron herbicides—no other isomer can substitute without compromising yield, purity, or regulatory approval. Its 3,4-dichloro substitution delivers predictable electrophilicity and Hammett behavior, ensuring consistent reaction kinetics with amines. The solid physical state facilitates precise metering in batch or continuous processes. For agrochemical manufacturers, procurement of this specific isomer is non-negotiable to maintain bioefficacy and avoid costly re-validation. R&D teams also leverage its reactivity for rapid urea library synthesis and catalyst development.

Molecular Formula C7H3Cl2NO
Molecular Weight 188.01 g/mol
CAS No. 102-36-3
Cat. No. B094611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichlorophenyl isocyanate
CAS102-36-3
Molecular FormulaC7H3Cl2NO
Molecular Weight188.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N=C=O)Cl)Cl
InChIInChI=1S/C7H3Cl2NO/c8-6-2-1-5(10-4-11)3-7(6)9/h1-3H
InChIKeyMFUVCHZWGSJKEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dichlorophenyl Isocyanate (CAS 102-36-3) Procurement Overview: A Key Agrochemical Intermediate for Diuron-Class Urea Herbicides


3,4-Dichlorophenyl isocyanate (CAS 102-36-3) is a halogenated aromatic monoisocyanate, solid at room temperature (melting point 41–44 °C) , widely employed as a reactive intermediate in organic synthesis. Its core industrial role is in agrochemical manufacturing, where it serves as the principal building block for phenylurea herbicides including diuron, linuron, and monuron [1]. The compound is characterized by the electrophilic –N=C=O group attached to a 3,4-dichlorophenyl ring, which imparts distinct reactivity and physicochemical properties compared to mono-chlorinated or non-chlorinated analogs.

Why 3,4-Dichlorophenyl Isocyanate Cannot Be Directly Substituted by Other Dichloro- or Mono-Chloro Isocyanates in Production


Substituting 3,4-dichlorophenyl isocyanate with other chlorinated phenyl isocyanates in established industrial processes introduces significant risks to yield, purity, and regulatory compliance. Isomers such as 2,4-dichlorophenyl isocyanate or 3,5-dichlorophenyl isocyanate exhibit measurably lower synthetic yields when prepared from the corresponding anilines, leading to higher production costs and more complex purification [1]. Furthermore, the substitution pattern on the aromatic ring dictates the electrophilicity of the –NCO group, directly influencing reaction rates with nucleophiles like amines [2]. This kinetic variance can compromise the consistency of downstream syntheses—particularly in the manufacture of regulated herbicides—where even minor changes in impurity profiles can require costly re-validation and impact bioefficacy [3].

Quantitative Evidence Guide: Differentiating 3,4-Dichlorophenyl Isocyanate from In-Class Analogs


Synthesis Yield Advantage Over All Six Dichlorophenyl Isocyanate Isomers

When preparing dichlorophenyl isocyanates via the triphosgene route from the corresponding dichloroanilines, the 3,4-isomer demonstrates the highest isolated yield. The synthesis of six dichlorophenyl isocyanate isomers under identical conditions showed that 3,4-dichlorophenyl isocyanate is obtained in 85.1% yield, which is the maximum among all dichloro-isomers tested [1]. This yield is 13.7 percentage points higher than the lowest-yielding isomer (2,6-dichlorophenyl isocyanate) and quantifiably superior to other commercially available isomers.

Process Chemistry Isocyanate Synthesis Reaction Yield

Predictable Reactivity via Hammett Linear Free-Energy Relationship

The reaction kinetics of 3,4-dichlorophenyl isocyanate with substituted phenylureas in acetonitrile follow a well-behaved linear free-energy relationship (LFER). Rate constants for these acylation reactions can be accurately correlated using the extended Hammett equation [1]. Notably, unlike ortho-chloro or ortho-bromo analogs, no anomalous ortho-effects are observed, meaning the compound behaves as a predictable electrophile whose reactivity can be quantitatively modeled based on substituent constants [1].

Physical Organic Chemistry Reaction Kinetics Structure-Reactivity Relationships

Enhanced Electrophilicity Relative to Aliphatic Isocyanates for Urethane and Urea Formation

As an aromatic isocyanate, 3,4-dichlorophenyl isocyanate benefits from substantially higher electrophilicity of the isocyanate carbon compared to aliphatic isocyanates. DFT calculations reveal that the greater reactivity of aromatic isocyanates stems from the conjugative effect between the phenyl ring and the –N=C=O group, which enhances the electrophilic character of the carbonyl carbon . This class-level property translates to faster reaction rates with nucleophiles (amines, alcohols) and more efficient trimerization under catalyst-free conditions.

Polymer Chemistry Isocyanate Reactivity DFT Calculations

Solid Physical State at Room Temperature Facilitates Safe Handling and Precise Weighing

3,4-Dichlorophenyl isocyanate is a low-melting solid at ambient temperature, with a melting point range of 41–44 °C [1]. This contrasts with many simple phenyl isocyanates (e.g., phenyl isocyanate, 4-chlorophenyl isocyanate) which are liquids at room temperature [2]. The solid state enables more accurate gravimetric dispensing in laboratory and pilot-scale syntheses and reduces the risk of spills and vapor release compared to handling volatile liquid isocyanates.

Chemical Handling Physical Properties Procurement Specifications

Unambiguous Synthetic Route to Diuron: The Core Agrochemical Application

3,4-Dichlorophenyl isocyanate is the direct and exclusive intermediate for the commercial synthesis of diuron (N-(3,4-dichlorophenyl)-N′,N′-dimethylurea), one of the most widely used phenylurea herbicides [1]. The reaction involves simple addition of dimethylamine to the isocyanate, a step that cannot be replicated with other dichlorophenyl isocyanate isomers without producing different, non-herbicidal urea derivatives . Patent literature specifies optimized conditions using 3,4-dichlorophenyl isocyanate to achieve high-purity diuron in industrial yields [2].

Agrochemical Synthesis Herbicide Manufacturing Process Chemistry

Physicochemical Characterization Data Enabling Quality Control and Specification Setting

Detailed physicochemical data for 3,4-dichlorophenyl isocyanate, including boiling point (118–120 °C at 2.34 kPa / 18 mmHg), density (1.39 g/cm³ at 50 °C), and flash point (106–110 °C), are available from multiple authoritative sources [1]. Additionally, the compound's vapor pressure (0.0553 mmHg at 25 °C) and insolubility in water (decomposes) are documented . This comprehensive dataset enables robust quality control, purity assessment via melting point (41–44 °C), and safe handling protocol development.

Quality Control Analytical Chemistry Procurement Specifications

High-Value Application Scenarios for 3,4-Dichlorophenyl Isocyanate (CAS 102-36-3)


Large-Scale Manufacturing of Diuron and Related Phenylurea Herbicides

This compound is the exclusive intermediate for synthesizing diuron, a globally registered pre- and post-emergent herbicide [1]. The reaction with dimethylamine proceeds cleanly and efficiently, leveraging the compound's predictable kinetics and high electrophilicity to achieve consistent product purity. The solid physical state facilitates accurate metering in continuous or batch processes . Procurement of 3,4-dichlorophenyl isocyanate is non-negotiable for diuron production; no isomer can substitute.

Synthesis of Bioactive Urea Derivatives in Medicinal Chemistry

The high reactivity of 3,4-dichlorophenyl isocyanate with amines enables rapid generation of substituted urea libraries for drug discovery. Its predictable Hammett behavior allows medicinal chemists to rationally design analogs with tuned reactivity [2]. The compound has been employed to prepare derivatives with amino acids, dipeptides, and histamine for biological evaluation .

Development of Specialty Polyurethanes and Coatings with Enhanced Thermal Stability

As an aromatic isocyanate, 3,4-dichlorophenyl isocyanate confers greater thermal stability and mechanical strength to polyurethane materials compared to aliphatic isocyanates . Its use in trimerization reactions yields isocyanurates that improve coating durability. The 3,4-dichloro substitution pattern may provide specific solubility or adhesion properties desirable in niche industrial applications.

Catalytic Process Development for Isocyanate Synthesis

The compound serves as a benchmark substrate for developing and optimizing catalysts for aromatic isocyanate production from nitro compounds or amines [3]. Its well-characterized physical properties and established synthetic routes make it an ideal model system for evaluating catalyst activity, selectivity, and productivity in both academic and industrial research settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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